2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PENTYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE
Description
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PENTYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexanedione core, which is often associated with significant biological activity, making it a subject of interest for chemists and biologists alike.
Properties
IUPAC Name |
2-[C-butyl-N-[2-(3,4-diethoxyphenyl)ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO4/c1-4-7-13-24(29-25(31)19-23(20-26(29)32)22-11-9-8-10-12-22)30-17-16-21-14-15-27(33-5-2)28(18-21)34-6-3/h8-12,14-15,18,23,31H,4-7,13,16-17,19-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVQCHAXGSLYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CC(CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PENTYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-diethoxyphenethylamine with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the cyclohexanedione moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PENTYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas like oncology and neurology.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PENTYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound shares a similar core structure but differs in its functional groups and overall chemical properties.
Indole derivatives: These compounds also exhibit significant biological activity and are used in various therapeutic applications.
Uniqueness
2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PENTYLIDENE}-5-PHENYL-1,3-CYCLOHEXANEDIONE is unique due to its specific combination of functional groups and the cyclohexanedione core
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
